molecular formula C7H15O4P B14150123 Dimethyl 3-methylbut-3-en-1-yl phosphate CAS No. 89002-41-5

Dimethyl 3-methylbut-3-en-1-yl phosphate

Cat. No.: B14150123
CAS No.: 89002-41-5
M. Wt: 194.17 g/mol
InChI Key: ZEFDQQREAAEOPC-UHFFFAOYSA-N
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Description

Dimethyl 3-methylbut-3-en-1-yl phosphate is a chemical intermediate of significant value in scientific research, particularly in the synthesis of complex nucleotides and the study of isoprenoid biosynthesis. It is notably used in the multi-step synthesis of ApppI (1-adenosin-5'-yl 3-(3-methylbut-3-enyl)triphosphoric acid diester), a biologically important ATP analogue and metabolite of the mevalonate pathway that has been shown to activate T-cells alongside isopentenyl diphosphate (IPP) . The compound serves as a precursor in the preparation of 3-methylbut-3-en-1-yl (trimethylsilyl) phosphorochloridate, a key intermediate that is subsequently reacted with adenosine diphosphate (ADP) to form ApppI . This role makes it a crucial reagent for researchers investigating nucleotide analogues, isoprenoid metabolism, and related biochemical pathways. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

89002-41-5

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

dimethyl 3-methylbut-3-enyl phosphate

InChI

InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h1,5-6H2,2-4H3

InChI Key

ZEFDQQREAAEOPC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCOP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of dimethyl 3-methylbut-3-en-1-yl phosphate is C₇H₁₅O₄P , with a molecular weight of 194.17 g/mol . Its SMILES notation (CC(=C)CCOP(=O)(OC)OC) reveals a phosphorylated 3-methylbut-3-en-1-ol backbone, where the phosphate group is esterified with two methyl groups and the tertiary alcohol. The compound’s InChIKey (ZEFDQQREAAEOPC-UHFFFAOYSA-N) further confirms its stereochemical uniqueness.

Table 1: Key Computed Properties
Property Value
XLogP3-AA 1.2
Hydrogen Bond Donor Count 0
Rotatable Bond Count 6
Exact Mass 194.07079595 Da

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3-AA = 1.2) suggest solubility in polar aprotic solvents, a critical factor in its synthesis.

Synthesis Methodologies

Nucleophilic Substitution with Dimethyl Phosphorochloridate

The most well-documented route involves the reaction of 3-methylbut-3-en-1-ol with dimethyl phosphorochloridate under basic conditions.

Reaction Conditions:
  • Reagents :
    • 3-Methylbut-3-en-1-ol (1.91 g, 22.2 mmol)
    • Dimethyl phosphorochloridate (2.68 g, 18.5 mmol)
    • Anhydrous Na₂CO₃ (2.15 g, 20.3 mmol)
  • Solvent : Dry acetonitrile (15 mL)
  • Temperature : 50°C
  • Duration : 7 days
  • Workup : Evaporation, diethyl ether extraction, and filtration.

This method proceeds via nucleophilic substitution, where the alcohol attacks the electrophilic phosphorus center of dimethyl phosphorochloridate. The extended reaction time (7 days) reflects steric hindrance from the branched alkene, which slows intermediate formation. Notably, the use of Na₂CO₃ as a mild base prevents hydrolysis of the phosphorochloridate, a common side reaction in such syntheses.

Challenges and Optimizations:
  • Low Atomic Efficiency : The molar ratio of alcohol to phosphorochloridate (1.2:1) suggests excess alcohol is required to drive the reaction, likely due to competing side reactions.
  • Alternative Bases : Substituting Na₂CO₃ with stronger bases (e.g., K₂CO₃) may accelerate the reaction but risks decomposing sensitive intermediates.

Tosylate-Mediated Alkylation

A second approach adapts isopentenyl tosylate as an alkylating agent for phosphorylated nucleophiles. While originally developed for ApppI synthesis, this method is theoretically applicable to this compound by substituting the nucleophile.

Carbodiimide-Mediated Esterification (Theoretical Approach)

Drawing parallels from esterification techniques in source, a novel pathway could involve activating phosphoric acid derivatives with carbodiimides. For example:

Proposed Protocol:
  • Reagents :
    • 3-Methylbut-3-en-1-ol
    • Dimethyl phosphoric acid
    • DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • DMAP (4-dimethylaminopyridine) as a catalyst.
  • Solvent : Dichloromethane or acetonitrile.
  • Conditions : 12–24 hours at 40°C.

While this method is untested for phosphates, its success in synthesizing carboxylate esters suggests feasibility, provided the phosphate’s lower nucleophilicity is addressed.

Comparative Analysis of Methods

Table 2: Method Comparison
Parameter Nucleophilic Substitution Tosylate Alkylation Carbodiimide-Mediated
Yield Not explicitly reported N/A Theoretical
Reaction Time 7 days 4 hours (tosylation) 12–24 hours
Side Reactions Hydrolysis of POCl₃ Elimination Poor P-O bond formation
Scalability Multi-gram scale Limited data Untested

The nucleophilic substitution method remains the only empirically validated route, albeit with efficiency limitations. The theoretical carbodiimide approach offers shorter reaction times but requires experimental validation.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (5:95 to 50:50). The compound’s moderate polarity (XLogP3-AA = 1.2) facilitates separation from both nonpolar byproducts and unreacted starting materials.

Spectroscopic Validation

  • ³¹P NMR : A singlet near δ 0–2 ppm confirms the presence of a phosphate ester.
  • IR Spectroscopy : Strong absorptions at 1250–1200 cm⁻¹ (P=O) and 1050–950 cm⁻¹ (P-O-C).

Applications and Derivatives

This compound serves as a critical intermediate in synthesizing ApppI , an isoprenoid ATP analogue involved in mevalonate pathway regulation. Its alkene moiety enables further functionalization via hydroamination or epoxidation, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methylbut-3-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Dimethyl 3-methylbut-3-en-1-yl phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various terpenoids and other isoprenoids.

    Biology: It plays a role in the biosynthesis of essential biomolecules in plants and microorganisms.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 3-methylbut-3-en-1-yl phosphate involves its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl diphosphate and isopentenyl diphosphate, which are then used to synthesize various terpenoids. These terpenoids play crucial roles in cellular processes, including membrane structure, signaling, and metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares dimethyl 3-methylbut-3-en-1-yl phosphate with key analogs in isoprenoid biosynthesis:

Compound Molecular Formula Molecular Weight (g/mol) Phosphorylation State Key Functional Groups Biological Role
This compound C₇H₁₅O₄P 194.16 Monophosphate ester Dimethyl phosphate, alkene Potential intermediate or analog in biosynthesis
3-Methylbut-3-en-1-yl trihydrogen diphosphate (IPP) C₅H₁₂O₇P₂ 246.09 Diphosphate Diphosphate, alkene Substrate for terpene synthases; precursor to DMAPP
Dimethylallyl pyrophosphate (DMAPP) C₅H₁₂O₇P₂ 246.09 Diphosphate Allyl diphosphate Direct precursor to monoterpenes and sterols
Prenyl phosphate C₅H₁₁O₄P 166.11 Monophosphate Phosphate, prenyl chain Substrate for kinases in archaeal mevalonate pathways

Key Observations :

  • Phosphorylation State: this compound is a monoester, whereas IPP and DMAPP are diphosphates. This reduces its charge and increases membrane permeability compared to diphosphates .
  • Esterification: The dimethyl group distinguishes it from natural monophosphate intermediates (e.g., prenyl phosphate), which have free hydroxyl groups on the phosphate. This modification may hinder enzymatic recognition in pathways requiring specific phosphate interactions .

Enzymatic Interactions

The enzyme isopentenyl phosphate kinase (EC 2.7.4.26) phosphorylates 3-methylbut-3-en-1-yl phosphate to form IPP using ATP . However, this compound’s methyl ester groups likely block this reaction, as the enzyme requires a free hydroxyl group on the phosphate for catalysis. Studies on related kinases show strict specificity for ATP and monophosphate acceptors, suggesting that dimethyl esters may act as competitive inhibitors or non-substrates .

Physicochemical Properties

  • Solubility : The dimethyl ester’s reduced polarity compared to IPP or DMAPP increases its solubility in organic solvents (e.g., chloroform or ethyl acetate) but decreases water solubility.
  • Stability : Methyl esters are generally more hydrolytically stable than free phosphates, making the compound less reactive in aqueous environments .

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